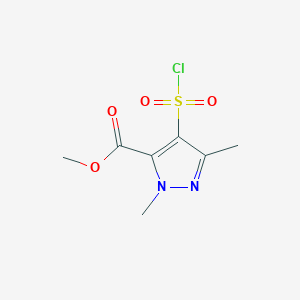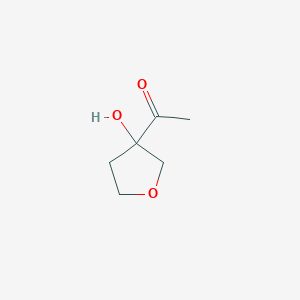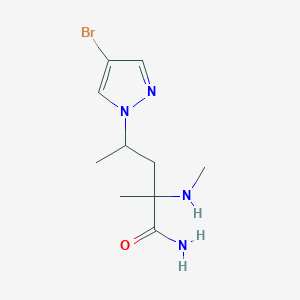![molecular formula C11H6ClN3S B13548289 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B13548289.png)
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound with the molecular formula C11H6ClN3S. It is characterized by a fused ring system that includes a thieno[2,3-d]pyrimidine core and a pyridine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine typically involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: This is achieved by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol.
Chlorination: The thieno[2,3-d]pyrimidine-2,4-diol is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine.
Substitution Reaction: The final step involves the substitution of one chlorine atom with a pyridine moiety in the presence of N,N-dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves bases like potassium carbonate (K2CO3) and solvents such as DMF.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound .
Aplicaciones Científicas De Investigación
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Biological Research: It is used in docking studies to understand its interaction with biological targets, such as enzymes involved in metabolic pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to inhibit the activity of enzymes like acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in bacteria . The compound’s ability to bind to these targets is influenced by its lipophilicity and the presence of functional groups that facilitate binding .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorothieno[2,3-d]pyrimidine: Lacks the pyridine moiety but shares the thieno[2,3-d]pyrimidine core.
4-Chloro-2-(2-pyridinyl)pyrimidine: Similar structure but without the thieno ring.
Thieno[2,3-d]pyrimidin-4-amine: Contains an amine group instead of the pyridine moiety.
Uniqueness
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine is unique due to the combination of the thieno[2,3-d]pyrimidine core and the pyridine moiety. This structural feature enhances its binding affinity to biological targets and its potential for diverse chemical modifications .
Propiedades
IUPAC Name |
4-chloro-2-pyridin-2-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3S/c12-9-7-4-6-16-11(7)15-10(14-9)8-3-1-2-5-13-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGOYKNIXVTFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CS3)C(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)


![1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride](/img/structure/B13548217.png)




![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)


![3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13548283.png)

![2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13548287.png)
